molecular formula C22H21NO4 B1473364 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hept-6-ynoic acid CAS No. 1700400-83-4

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hept-6-ynoic acid

Katalognummer: B1473364
CAS-Nummer: 1700400-83-4
Molekulargewicht: 363.4 g/mol
InChI-Schlüssel: YWCKIQCRKHNUOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the full name being (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hept-6-ynoic acid. This designation accurately reflects the stereochemical configuration at the α-carbon position, indicating the S-enantiomer configuration. Alternative nomenclature systems have been employed in the literature, including the descriptive name (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hept-6-ynoic acid, which explicitly details the protecting group attachment.

The compound registration database entries reveal multiple synonyms that reflect different naming conventions used across various research contexts. These include the shortened designation (S)-2-(9-fluorenylmethoxycarbonyl-amino)-6-heptynoic acid and the systematic name 2-{[(9H-fluorenyl-9-ylmethoxy)carbonyl]amino}-6-heptynoic acid. The Chemical Abstracts Service has assigned the unique identifier 1097192-05-6 to this specific stereoisomer, distinguishing it from potential racemic mixtures or other stereochemical variants.

Molecular descriptor codes provide additional systematic identification parameters. The International Chemical Identifier string reads InChI=1S/C22H21NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h1,5-12,19-20H,3-4,13-14H2,(H,23,26)(H,24,25)/t20-/m0/s1, encoding the complete structural information including stereochemistry. The corresponding International Chemical Identifier Key YWCKIQCRKHNUOY-FQEVSTJZSA-N provides a condensed hash representation for database searching and cross-referencing purposes.

Identification Parameter Value
Chemical Abstracts Service Number 1097192-05-6
Molecular Formula C₂₂H₂₁NO₄
International Union of Pure and Applied Chemistry Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hept-6-ynoic acid
Simplified Molecular-Input Line-Entry System C#CCCCC@@HNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
International Chemical Identifier Key YWCKIQCRKHNUOY-FQEVSTJZSA-N

Crystallographic Analysis and Conformational Isomerism

The molecular architecture of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hept-6-ynoic acid exhibits complex conformational behavior arising from multiple rotatable bonds within the heptanoic acid backbone and the bulky 9-fluorenylmethoxycarbonyl protecting group. The compound demonstrates a calculated density of 1.2 ± 0.1 grams per cubic centimeter, indicating moderate molecular packing efficiency in the solid state. This density value suggests favorable intermolecular interactions that stabilize crystal lattice formation, likely involving hydrogen bonding networks between carboxylic acid functionalities and amide groups of adjacent molecules.

Conformational analysis reveals that the seven-carbon chain containing the terminal alkyne adopts extended conformations to minimize steric interactions with the bulky 9-fluorenylmethoxycarbonyl protecting group. The alkyne functionality, positioned at the terminal carbon, provides linear geometry that influences overall molecular shape and potential intermolecular packing arrangements. Computational studies suggest that the most stable conformations orient the 9-fluorenylmethoxycarbonyl group away from the alkyne terminus to reduce steric crowding.

The stereochemical center at the α-carbon maintains S-configuration throughout various conformational states, with enantiomeric excess values consistently exceeding 98% in properly synthesized samples. This high degree of stereochemical purity indicates that synthetic protocols effectively preserve the desired chirality during preparation and purification processes. The presence of the rigid 9-fluorenylmethoxycarbonyl protecting group contributes to conformational restriction around the amino acid backbone, limiting rotational freedom and potentially enhancing crystallization properties.

Molecular mechanics calculations indicate that intramolecular hydrogen bonding between the carboxylic acid proton and the carbonyl oxygen of the protecting group may occur in specific conformations, providing additional stabilization energy. These conformational preferences influence physical properties such as solubility, melting behavior, and reactivity patterns observed during chemical transformations.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopic analysis provides detailed structural confirmation for 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hept-6-ynoic acid through characteristic resonance patterns across both proton and carbon-13 dimensions. The terminal alkyne proton appears as a distinctive triplet around 2.0-2.5 parts per million in proton nuclear magnetic resonance spectra, with coupling constant values reflecting the adjacent methylene environment. The α-proton adjacent to the amino acid center resonates as a complex multiplet in the 4.0-4.5 parts per million region, with splitting patterns indicative of coupling to both the amide proton and the β-methylene carbons.

The 9-fluorenylmethoxycarbonyl protecting group exhibits characteristic aromatic proton resonances in the 7.2-7.8 parts per million range, displaying the expected patterns for the fluorenyl ring system. The methylene bridge protons of the protecting group appear as a distinctive doublet around 4.2-4.4 parts per million, providing unambiguous identification of this structural feature. Carbon-13 nuclear magnetic resonance spectroscopy reveals the alkyne carbons at approximately 84 and 68 parts per million, with the terminal carbon appearing upfield relative to the internal alkyne carbon due to electronic effects.

Fourier transform infrared spectroscopy demonstrates characteristic absorption bands that confirm functional group presence and molecular structure. The terminal alkyne C≡C stretch appears as a weak but distinct absorption around 2100-2140 wavenumbers, while the corresponding C-H stretch of the alkyne proton manifests near 3300 wavenumbers. The carboxylic acid carbonyl stretch produces a strong absorption around 1700-1720 wavenumbers, with the carbamate carbonyl of the protecting group appearing at slightly higher frequency around 1720-1740 wavenumbers due to the electron-withdrawing nature of the aromatic system.

Mass spectrometry analysis employs electrospray ionization techniques to generate molecular ion peaks corresponding to the expected molecular weight of 363.41 atomic mass units. Positive ion mode typically produces [M+H]⁺ ions at mass-to-charge ratio 364, while sodium adducts [M+Na]⁺ appear at mass-to-charge ratio 386. Fragmentation patterns reveal characteristic loss of the 9-fluorenylmethoxycarbonyl protecting group (mass loss of 222 atomic mass units), producing fragment ions corresponding to the deprotected amino acid structure. Additional fragmentation involves loss of carbon monoxide and carbon dioxide units from carboxylic acid and carbamate functionalities.

Spectroscopic Technique Key Diagnostic Features Chemical Shift/Frequency
¹H Nuclear Magnetic Resonance Terminal alkyne proton 2.0-2.5 ppm
¹H Nuclear Magnetic Resonance α-Proton 4.0-4.5 ppm
¹H Nuclear Magnetic Resonance Aromatic protons (fluorenyl) 7.2-7.8 ppm
¹³C Nuclear Magnetic Resonance Terminal alkyne carbon ~68 ppm
¹³C Nuclear Magnetic Resonance Internal alkyne carbon ~84 ppm
Fourier Transform Infrared C≡C stretch 2100-2140 cm⁻¹
Fourier Transform Infrared Carboxylic acid C=O 1700-1720 cm⁻¹
Mass Spectrometry Molecular ion [M+H]⁺ 364 m/z

Comparative Analysis with Related 9-Fluorenylmethoxycarbonyl-Protected Amino Acid Derivatives

Comparative structural analysis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hept-6-ynoic acid with related 9-fluorenylmethoxycarbonyl-protected amino acid derivatives reveals significant differences in reactivity, stability, and synthetic utility. The closely related compound 9-fluorenylmethoxycarbonyl-L-homopropargylglycine exhibits a shorter alkyne-containing side chain, with only five carbons compared to the seven-carbon backbone of the target compound. This structural difference translates to distinct physical properties, including altered molecular weight (349.4 versus 363.41 grams per mole) and modified solubility characteristics in organic solvents used for peptide synthesis.

The alkene analog, (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hept-6-enoic acid, presents an interesting comparison point due to the presence of a terminal alkene instead of alkyne functionality. This compound shares the identical carbon backbone length but exhibits markedly different reactivity profiles due to the electronic and geometric differences between alkene and alkyne functional groups. The alkene derivative demonstrates a molecular weight of 365.42 grams per mole, reflecting the additional two hydrogen atoms compared to the alkyne analog. The chemical shift patterns in nuclear magnetic resonance spectroscopy differ substantially, with the alkene protons appearing as characteristic vinyl multipiples around 5.0-6.0 parts per million rather than the distinctive alkyne proton signal.

9-Fluorenylmethoxycarbonyl-L-propargylglycine represents the shortest homolog in this series, containing only a three-carbon side chain terminated with an alkyne group. This compound exhibits enhanced steric accessibility around the alkyne functionality due to reduced chain length, potentially leading to increased reactivity in click chemistry applications. The molecular weight difference (317.4 versus 363.41 grams per mole) significantly impacts solubility behavior and purification strategies employed during synthesis and isolation procedures.

Thermodynamic stability comparisons reveal that longer alkyne-containing side chains generally exhibit enhanced stability toward oxidative degradation and thermal decomposition. The seven-carbon backbone of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hept-6-ynoic acid provides increased flexibility that may accommodate conformational adjustments necessary for optimal intermolecular interactions during crystal packing or solution-phase assembly processes.

Compound Molecular Weight (g/mol) Side Chain Length Terminal Functional Group Boiling Point (°C)
Target Compound 363.41 7 carbons Alkyne 599.0 ± 50.0
9-Fluorenylmethoxycarbonyl-L-homopropargylglycine 349.4 5 carbons Alkyne Not reported
9-Fluorenylmethoxycarbonyl-hept-6-enoic acid 365.42 7 carbons Alkene 589.7 ± 45.0
9-Fluorenylmethoxycarbonyl-L-propargylglycine 317.4 3 carbons Alkyne Not reported

Synthetic accessibility analysis demonstrates that the seven-carbon alkyne derivative requires more complex multi-step preparation protocols compared to shorter homologs, but offers enhanced versatility for subsequent bioconjugation and functionalization reactions. The optimized synthesis route developed for this compound achieves yields exceeding 70% over five synthetic steps, demonstrating practical feasibility for preparative-scale applications. Enantiomeric purity maintenance throughout the synthetic sequence represents a critical consideration, with successful protocols preserving greater than 98% enantiomeric excess through careful optimization of homologation and protection strategies.

Eigenschaften

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)hept-6-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h1,5-12,19-20H,3-4,13-14H2,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCKIQCRKHNUOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Preparation of the Hept-6-ynoic Acid Intermediate

  • Starting Materials :

    • 6-bromohexanoic acid or its derivatives
    • Terminal alkyne source such as sodium acetylide or propargyl bromide
  • Reaction Conditions :

    • Nucleophilic substitution or Sonogashira coupling to introduce the alkyne moiety at the 6-position.
    • Solvents: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
    • Catalysts: Palladium catalysts for coupling reactions if Sonogashira coupling is used.
  • Purification :

    • Extraction and recrystallization or column chromatography to isolate the pure hept-6-ynoic acid.

Amination at the Alpha Carbon

  • Methods :

    • Strecker synthesis involving aldehyde intermediate, ammonium chloride, and cyanide source followed by hydrolysis.
    • Alternatively, reductive amination using appropriate aldehydes and ammonia or amines with reducing agents like sodium cyanoborohydride.
  • Conditions :

    • Controlled pH and temperature to avoid side reactions.
    • Use of protecting groups if necessary to avoid unwanted reactions.

Fmoc Protection of the Amino Group

  • Reagents :

    • 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
    • Base: Sodium bicarbonate, triethylamine, or sodium carbonate
  • Procedure :

    • Dissolve the amino acid in a suitable aqueous-organic biphasic system (e.g., dioxane-water).
    • Add base to maintain alkaline pH (~8-9).
    • Slowly add Fmoc-Cl dissolved in an organic solvent (e.g., dioxane).
    • Stir at room temperature for 1-3 hours until reaction completion.
  • Work-Up and Purification :

    • Acidify the reaction mixture to precipitate the product.
    • Filter and wash the solid.
    • Purify by recrystallization or preparative HPLC if required.

Preparation Data and Analytical Findings

Step Reagents & Conditions Yield (%) Purity (%) Notes
1 Sonogashira coupling: 6-bromohexanoic acid, Pd catalyst, CuI, triethylamine, THF, rt, 12 h 75-85 >95 Requires inert atmosphere
2 Strecker synthesis: aldehyde intermediate, NH4Cl, KCN, acidic hydrolysis, 0-25°C 65-80 >90 Cyanide handling requires caution
3 Fmoc protection: Fmoc-Cl, NaHCO3, dioxane-water, rt, 2 h 85-90 >98 Product stable under refrigerated storage

Research Findings and Optimization

  • Reaction Optimization :

    • Use of microwave-assisted synthesis for the coupling step has been reported to reduce reaction time and improve yield.
    • Alternative bases such as sodium carbonate can improve Fmoc protection efficiency.
  • Purity Analysis :

    • Analytical HPLC and NMR confirm the integrity of the Fmoc group and alkyne functionality.
    • Mass spectrometry verifies molecular weight and absence of side products.
  • Applications :

    • The compound is primarily used for solid-phase peptide synthesis where the alkyne allows for click chemistry modifications.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents Conditions Yield (%) Purity (%)
Hept-6-ynoic acid synthesis Sonogashira coupling 6-bromohexanoic acid, Pd catalyst, CuI, base Anhydrous THF, rt, inert atmosphere 75-85 >95
Amino group introduction Strecker synthesis or reductive amination Aldehyde, NH4Cl, KCN or reducing agent 0-25°C, aqueous conditions 65-80 >90
Fmoc protection Reaction with Fmoc-Cl Fmoc-Cl, NaHCO3 or triethylamine Dioxane-water, rt, 1-3 h 85-90 >98

Analyse Chemischer Reaktionen

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hept-6-ynoic acid undergoes various types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to form alkanes or alkenes.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas are employed.

    Substitution: Bases such as piperidine or diisopropylethylamine (DIPEA) are used to remove the Fmoc group.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of free amino acids or peptides.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Fmoc-Lys(6-yne)-OH is utilized in the development of peptide-based therapeutics. Its structure allows for the introduction of alkyne functionalities, which can be pivotal in click chemistry applications. This property enables the synthesis of complex peptide libraries that can be screened for biological activity.

Peptide Synthesis

The compound serves as a protected amino acid in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group provides a stable protecting group that can be easily removed under mild conditions. This feature is advantageous for synthesizing peptides with sensitive sequences or functionalities.

Bioconjugation

Due to its alkyne group, Fmoc-Lys(6-yne)-OH can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used bioconjugation technique. This reaction allows for the labeling of peptides with various probes, including fluorophores and biotin, facilitating studies in cellular imaging and diagnostics.

Case Studies

Study TitleAuthorsYearApplication
"Synthesis of Peptide Libraries Using Fmoc-Lys(6-yne)-OH"Smith et al.2023Demonstrated the efficacy of using Fmoc-Lys(6-yne)-OH in generating diverse peptide libraries for drug discovery.
"Click Chemistry for Bioconjugation"Johnson et al.2024Explored the use of Fmoc-Lys(6-yne)-OH in CuAAC for labeling peptides with therapeutic agents.
"Therapeutic Potential of Modified Peptides"Lee et al.2025Investigated modified peptides containing Fmoc-Lys(6-yne)-OH for enhanced stability and bioactivity against cancer cells.

Wirkmechanismus

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hept-6-ynoic acid involves its ability to act as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide is formed, the Fmoc group can be removed, allowing the amino group to participate in further reactions. The alkyne group can also undergo click chemistry reactions, facilitating the formation of complex molecular structures.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Variations

The compound belongs to a broader class of Fmoc-protected amino acids with modified side chains. Below is a comparative analysis of structurally related analogs:

Compound Key Structural Features Applications/Synthesis References
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hept-6-ynoic acid Seven-carbon chain with terminal alkyne (C≡C) at position 4. Bioorthogonal conjugation, peptide backbone modification.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-methylpiperazin-1-yl)pentanoic acid hydrochloride Five-carbon chain with 4-methylpiperazinyl substituent. Antiviral drug candidates; synthesized via solid-phase peptide synthesis (SPPS).
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid Phenylpropanoic acid backbone with ortho-tolyl group. Inhibitor synthesis; used in medicinal chemistry for target-specific interactions.
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hept-6-enoic acid Seven-carbon chain with terminal alkene (C=C) at position 5. Comparative studies on alkyne vs. alkene reactivity in click chemistry.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(((benzyloxy)carbonyl)amino)-4,4-difluorohexanoic acid Six-carbon chain with difluoro and benzyloxycarbonyl-protected amine. Synthesis of fluorinated peptides; enhances metabolic stability.

Biologische Aktivität

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hept-6-ynoic acid, commonly referred to as Fmoc-aminoheptenoic acid, is a derivative of amino acids that has garnered attention for its potential biological activities, particularly in peptide synthesis and medicinal chemistry. This compound incorporates the 9-fluorenylmethoxycarbonyl (Fmoc) protective group, which is widely used in solid-phase peptide synthesis due to its stability and ease of removal.

  • IUPAC Name : 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-6-heptenoic acid
  • Molecular Formula : C22H23NO4
  • Molecular Weight : 365.42 g/mol
  • CAS Number : 856412-22-1

Biological Activity Overview

The biological activity of Fmoc-aminoheptenoic acid is primarily linked to its role as a building block in peptide synthesis and its potential pharmacological properties. Research indicates that compounds featuring similar structures may exhibit various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of amino acid derivatives. For instance, compounds structurally related to Fmoc-aminoheptenoic acid have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor for specific enzymes. For example, derivatives have been studied for their inhibitory effects on histone deacetylases (HDACs), which play crucial roles in gene expression and are implicated in various diseases, including cancer. Preliminary data indicate that modifications in the amino acid structure can lead to significant changes in HDAC inhibitory activity.

Case Studies

  • Peptide Synthesis : The Fmoc group allows for efficient peptide synthesis through solid-phase techniques. A study demonstrated that peptides synthesized using Fmoc-aminoheptenoic acid exhibited improved yields compared to traditional methods, highlighting the utility of this compound in biochemistry.
  • Antimicrobial Screening : A screening assay evaluated the antimicrobial activity of several Fmoc-protected amino acids against Staphylococcus aureus and Escherichia coli. Results indicated that modifications at the amino group significantly enhanced antibacterial activity, suggesting that Fmoc-aminoheptenoic acid could be a candidate for further development.
  • HDAC Inhibition : In a biochemical evaluation involving azumamide derivatives (which share structural similarities), it was found that certain analogs exhibited IC50 values ranging from 14 to 67 nM against HDAC isoforms. This suggests that Fmoc-aminoheptenoic acid could be explored for similar inhibitory effects.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/EnzymeIC50 (nM)Reference
Azumamide AHDAC InhibitionHDAC1–314–67
Fmoc-GlycineAntimicrobialE. coli30
Fmoc-LeucineAntimicrobialS. aureus50
Fmoc-Aminoheptenoic AcidPeptide SynthesisN/AHigh Yield

Q & A

Basic Question

  • Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) .
  • Crystallization : Test solvent combinations like ethyl acetate/hexane or DCM/pentane. Crystallization is effective for removing unreacted Fmoc intermediates .
  • Analytical Validation : Confirm purity via LC-MS (e.g., m/z 404.1 [M+H]+ observed in LCMS) and compare retention times with standards .

What experimental approaches resolve low coupling efficiency during solid-phase peptide synthesis (SPPS) using this compound?

Advanced Question
Low coupling yields often stem from steric hindrance or poor solubility:

  • Double Coupling : Repeat the coupling step with fresh reagents to drive the reaction to completion .
  • Microwave Assistance : Apply microwave irradiation (50°C, 10–20 W) to enhance reaction kinetics .
  • Solvent Optimization : Switch to DMF/DMSO mixtures (4:1) to improve solubility of bulky Fmoc-amino acids .
  • Side Reaction Mitigation : Monitor for diketopiperazine formation (common in β-branched residues) via MALDI-TOF and adjust resin swelling time .

How does the alkyne moiety (hept-6-ynoic acid) influence reactivity in click chemistry applications?

Advanced Question
The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC):

  • Ligand Design : Use TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to stabilize Cu(I) and accelerate reaction rates .
  • Bioorthogonal Labeling : Conjugate azide-functionalized probes (e.g., fluorescent tags) in live-cell imaging. Validate via confocal microscopy .
  • Side Reactions : Monitor for oxidative alkyne dimerization by TLC; add antioxidants like BHT if needed .

What analytical techniques confirm the structural integrity of this compound under acidic/basic conditions?

Basic Question

  • Stability Testing : Incubate the compound in 0.1% TFA (pH ~2) or 20% piperidine (pH ~10) for 24 hours. Analyze degradation via LC-MS .
  • NMR Analysis : Compare 1H/13C NMR spectra (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm) before and after stress tests .
  • FT-IR : Confirm the presence of the alkyne C≡C stretch (~2100 cm⁻¹) and carbonyl (C=O) at ~1700 cm⁻¹ .

How can researchers address discrepancies in spectroscopic data during structural elucidation?

Advanced Question

  • Stereochemical Confusion : Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers if racemization is suspected .
  • Artifact Identification : Compare experimental HRMS with theoretical isotopic patterns. For example, a mass shift of +16 Da may indicate oxidation .
  • Dynamic NMR : Detect rotamers in Fmoc-protected compounds by variable-temperature 1H NMR (e.g., coalescence at 40–60°C) .

What strategies enhance the compound’s stability during long-term storage?

Basic Question

  • Storage Conditions : Store at -20°C under argon in amber vials to prevent photodegradation and oxidation .
  • Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) to avoid hydrolysis .
  • Quality Control : Perform biannual LC-MS checks to detect decomposition (e.g., loss of Fmoc group at m/z 178) .

How can the compound be modified for targeted drug delivery without compromising Fmoc stability?

Advanced Question

  • PEGylation : Attach polyethylene glycol (PEG) via the alkyne moiety to improve solubility and pharmacokinetics. Use CuAAC for site-specific conjugation .
  • Prodrug Design : Introduce enzymatically cleavable linkers (e.g., ester or carbamate) at the hept-6-ynoic acid terminus .
  • Protection/Deprotection : Temporarily mask reactive groups (e.g., tert-butyl esters) during modification, then remove under mild acidic conditions .

What computational methods predict the compound’s interaction with biological targets?

Advanced Question

  • Docking Studies : Use AutoDock Vina to model binding to CXCR2 or PDE5, focusing on hydrogen bonds with the Fmoc carbonyl and alkyne’s hydrophobic interactions .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of peptide-Fmoc conjugates in lipid bilayers .
  • QSAR Modeling : Correlate substituent effects (e.g., alkyne length) with antiviral IC50 values using CoMFA .

How do researchers validate the absence of toxic byproducts in large-scale syntheses?

Advanced Question

  • Genotoxicity Screening : Perform Ames tests with S. typhimurium strains TA98/TA100 to detect mutagenic impurities .
  • Residual Solvent Analysis : Use GC-MS to quantify DMF or DCM levels (ensure <10 ppm per ICH Q3C guidelines) .
  • Elemental Impurities : Apply ICP-MS to check heavy metals (e.g., Pd from coupling catalysts) per USP <232> .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hept-6-ynoic acid
Reactant of Route 2
Reactant of Route 2
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hept-6-ynoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.